4-Nitro-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Agrochemical Research Physical Organic Chemistry

Researchers requiring a predictable, electron-deficient pyrazole scaffold often face batch inconsistencies and long lead times. 4-Nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7) resolves this with the strong electron-withdrawing nitro group that ensures reliable acidity (pKa ~3.39) and chelating behavior for binuclear metal complexes. • Enables synthesis of Aurora A/B kinase inhibitor pharmacophores via sequential nitro reduction and amide coupling. • Exhibits selective Gram-negative antibacterial activity (E. coli, Klebsiella spp.), validated as a privileged starting point. • Ships ambient globally as a non-hazardous solid; ≥98% purity (HPLC) with full QA documentation.

Molecular Formula C4H3N3O4
Molecular Weight 157.08 g/mol
CAS No. 5334-40-7
Cat. No. B045217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1H-pyrazole-3-carboxylic acid
CAS5334-40-7
Synonyms4-Nitropyrazole-3(or 5)-carboxylic Acid;  4-Nitropyrazole-3-carboxylic Acid;  4-Nitropyrazole-5-carboxylic acid;  NSC 1411; 
Molecular FormulaC4H3N3O4
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC1=NNC(=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C4H3N3O4/c8-4(9)3-2(7(10)11)1-5-6-3/h1H,(H,5,6)(H,8,9)
InChIKeyZMAXXOYJWZZQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7): Sourcing Guide and Baseline Specifications


4-Nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7) is a heterocyclic building block featuring a pyrazole core substituted with a strong electron-withdrawing nitro group at the 4-position and a carboxylic acid group at the 3-position [1]. With a molecular formula of C₄H₃N₃O₄ and a molecular weight of 157.08 g/mol, this compound is commercially available at ≥98% purity, exhibiting a melting point of ~195°C (decomposition) and a calculated acid dissociation constant (pKa) of approximately 3.39 [1][2]. This baseline distinguishes it from its analogs.

Why Generic Substitution of 4-Nitro-1H-pyrazole-3-carboxylic acid is Not Advisable


While the market offers a range of 1H-pyrazole-3-carboxylic acid derivatives (e.g., 4-chloro, 4-bromo, or unsubstituted analogs), generic substitution for 4-Nitro-1H-pyrazole-3-carboxylic acid is generally not recommended due to the profound and quantifiable impact of the nitro group on electronic, structural, and reactivity properties. The nitro group's strong electron-withdrawing nature fundamentally alters the pyrazole ring's electron density, influencing its acidity, hydrogen-bonding capabilities, and its behavior as a ligand in coordination chemistry [1][2]. As the evidence below demonstrates, these differences translate into specific, measurable performance gaps in applications ranging from metal complex formation to antibacterial activity and synthetic utility. Selecting an alternative without these precise characteristics may compromise the desired outcome.

Quantitative Differentiation Evidence for 4-Nitro-1H-pyrazole-3-carboxylic acid


Electronic Modulation: The Superior Electron-Withdrawing Effect of the Nitro Group

The nitro group at the 4-position acts as a powerful electron-withdrawing substituent, which is the primary driver of this compound's unique reactivity profile [1]. In a comparative study of 4-nitro, 4-bromo, and unsubstituted pyrazole-3-carboxylic acid derivatives, only the 4-nitro analog demonstrated a quantifiable impact on the electrostatic potential of the pyrazole ring and a specific ability to influence hydrogen-bonding networks in its metal complexes, whereas the other analogs formed distinct supramolecular structures [2][3].

Medicinal Chemistry Agrochemical Research Physical Organic Chemistry

Antibacterial Spectrum: Differential Activity of 4-Nitro-1H-pyrazole-3-carboxylic Acid Against Specific Pathogens

The antibacterial activity of 4-nitro-3-pyrazolecarboxylic acid is selective, showing efficacy against specific bacterial strains that its analogs do not [1]. In a disc diffusion assay, this compound demonstrated an inhibitory effect on the growth of Escherichia coli and Klebsiella–Enterobacter spp., but, in direct contrast to the antibiotic amoxicillin, showed no measurable activity against Staphylococcus aureus [1]. A separate study on a related pyrazole derivative with a nitro group revealed antimicrobial activity against Bacillus cereus (Gram-positive) with a Minimum Inhibitory Concentration (MIC) of 128 μg/mL, further highlighting the nitro group's role in targeting specific organisms [2].

Antimicrobial Discovery Feed Additives Biological Screening

Coordination Chemistry: The Unique Bidentate Bridging Mode Enabled by the 4-Nitro Substituent

The 4-nitropyrazole-3-carboxylate ligand exhibits a unique coordination behavior that is directly attributable to the presence of the nitro group, differentiating it from simpler pyrazole-3-carboxylates [1]. X-ray crystallography revealed that in binuclear copper(II) and cobalt(II) complexes, this ligand acts as a bidentate bridge, chelating one metal ion via its pyrazole nitrogen and carboxylate oxygen while simultaneously bridging to a second metal center [1]. This N,N',O-coordination mode leads to the formation of a nearly planar six-membered M₂N₄ metallocycle. Furthermore, the nitro group itself participates as a hydrogen-bond acceptor only in structures with an increased number of donors (like the Co(II) complex), a role not observed for unsubstituted pyrazole-3-carboxylate ligands [1].

Coordination Chemistry Crystal Engineering Materials Science

Physicochemical Tuning: Enhanced Acidity and Altered LogD vs. Other 4-Substituted Pyrazole Carboxylic Acids

The presence of the nitro group significantly alters the physicochemical properties of the pyrazole-3-carboxylic acid core compared to other 4-substituted analogs [1]. For instance, the calculated pKa of 4-nitro-1H-pyrazole-3-carboxylic acid is 3.39, and its calculated LogD at pH 7.4 is -3.14 [1]. In contrast, an analog like the 4-chloro derivative would be expected to have a higher pKa (lower acidity) and a less negative LogD (higher lipophilicity) due to the differing electronic and lipophilic contributions of the substituents .

Drug Design ADME Prediction Formulation Science

Application Scenarios for 4-Nitro-1H-pyrazole-3-carboxylic acid


Design of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is the preferred ligand choice for researchers aiming to construct binuclear or polynuclear metal complexes with unique bridging geometries. Its proven ability to act as a chelating-bridging ligand and form a planar M₂N₄ metallocycle, as demonstrated with Cu(II) and Co(II), offers a predictable and distinct structural outcome that cannot be replicated with 4-halo or unsubstituted pyrazole-3-carboxylate analogs [1].

Synthesis of Targeted Antibacterial Agents and Feed Additives

For projects targeting Gram-negative bacteria like E. coli and Klebsiella spp., 4-nitro-1H-pyrazole-3-carboxylic acid provides a validated starting point. Its documented inhibitory activity against these specific pathogens, while sparing others like S. aureus, suggests a potentially favorable selectivity profile for development, differentiating it from broader-spectrum or differently-targeted pyrazole derivatives [2].

Medicinal Chemistry Building Block for Kinase Inhibitors

This compound serves as a crucial intermediate for synthesizing complex pharmacophores, such as pyrazole-benzimidazole derivatives, which have been identified as potent Aurora A/B kinase inhibitors [3]. The nitro group provides a synthetic handle for subsequent reduction to an amine, allowing for further derivatization, while the carboxylic acid facilitates amide bond formation, making it a versatile scaffold in kinase inhibitor development.

Development of Pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones Derivatives

4-Nitro-1H-pyrazole-3-carboxylic acid is a key starting material in a new synthetic strategy for creating pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones [4]. This synthetic route allows for the selective modification of the N-substituent, and the nitro group can be efficiently reduced to an amine, enabling access to a library of amine and amide derivatives for biological screening, a pathway not as readily accessible with other 4-substituted pyrazole-3-carboxylic acids.

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